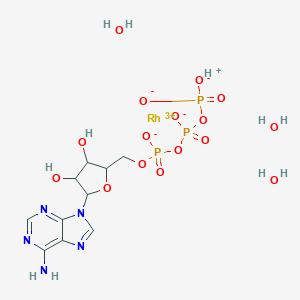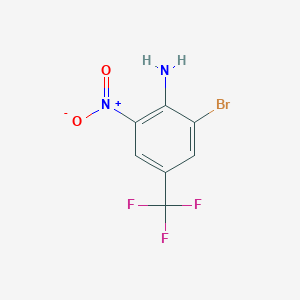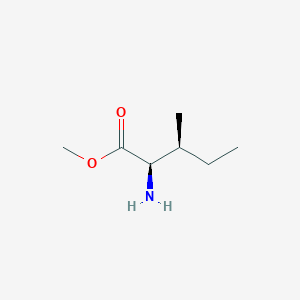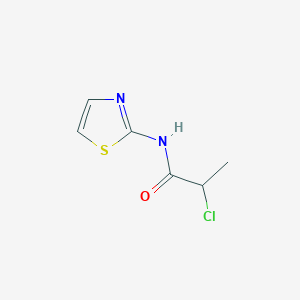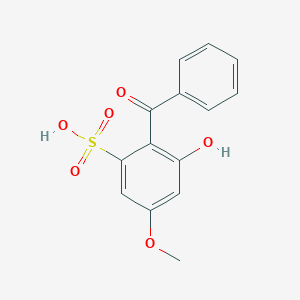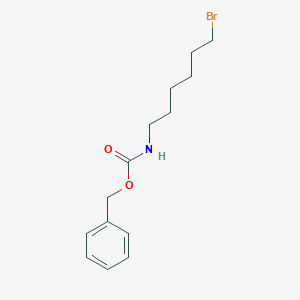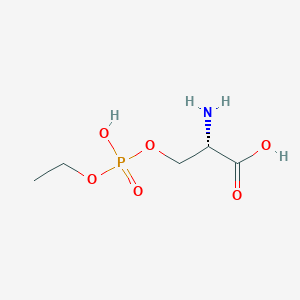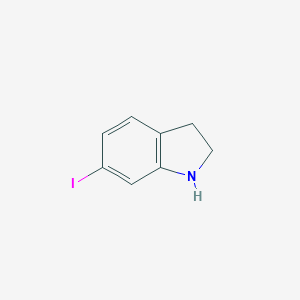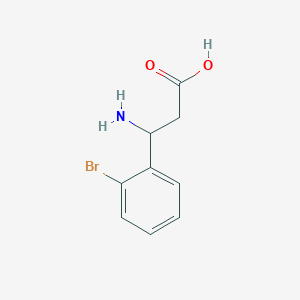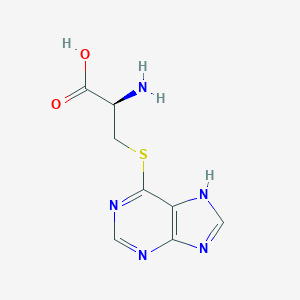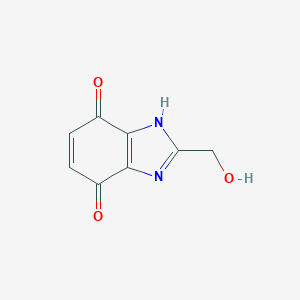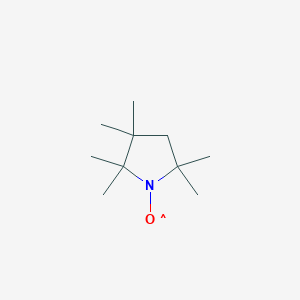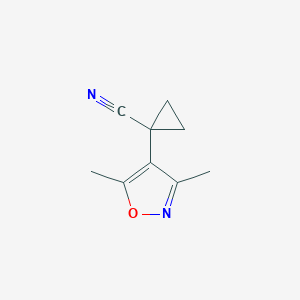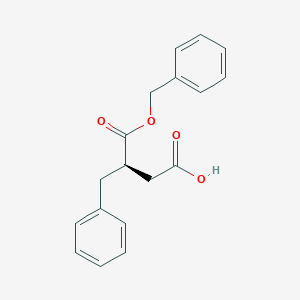
十二烷基硫酸钠
概述
描述
Sodium tridecyl sulfate is an anionic surfactant widely used in various industrial and household applications. It is the sodium salt of tridecyl sulfate, a compound derived from tridecanol. This surfactant is known for its excellent cleansing, emulsifying, foaming, and wetting properties, making it a valuable ingredient in detergents, shampoos, and other personal care products.
科学研究应用
Sodium tridecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and cleansing properties
作用机制
Target of Action
Sodium tridecyl sulfate, also known as Sodium tetradecyl sulfate, is an anionic surfactant . Its primary targets are the endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a critical role in circulation and transport of nutrients in the body.
Mode of Action
Sodium tridecyl sulfate acts as a potent toxin for endothelial cells . Even brief exposure to low concentrations of this compound can effectively strip the endothelium over a considerable distance, exposing highly thrombogenic endothelium in the process . This means that it promotes the formation of blood clots, leading to the occlusion of the injected vein .
Biochemical Pathways
Its action on lipid molecules in the cells of the vein wall leads to inflammatory destruction of the internal lining of the vein and thrombus formation . This process eventually leads to sclerosis of the vein .
Pharmacokinetics
It’s known that it’s used in concentrations ranging from 01% to 3% for its purpose .
Result of Action
The result of Sodium tridecyl sulfate’s action is the sclerosis, or hardening, of the veins . This is achieved through the inflammatory destruction of the internal lining of the vein and the formation of blood clots .
Action Environment
The action, efficacy, and stability of Sodium tridecyl sulfate can be influenced by various environmental factors. It’s worth noting that as an anionic surfactant, Sodium tridecyl sulfate can act as a foaming agent and a wetting agent, and finds application in industrial and household cleaning products and personal care products . Therefore, its efficacy and stability might be affected by factors such as pH, temperature, and the presence of other chemicals.
生化分析
Biochemical Properties
Sodium tridecyl sulfate acts as a cleansing and foaming agent, helping to remove dirt, oil, and impurities from the skin and hair . It is often found in shampoos, body washes, and cleansers . It serves as an emulsifying agent in the transport of hydrocarbons .
Cellular Effects
The specific cellular effects of Sodium tridecyl sulfate are not well-documented. As a surfactant, it is known to interact with the lipid bilayer of cell membranes, which can influence cell function. It is also known to have a role in the transport of hydrocarbons .
Transport and Distribution
Sodium tridecyl sulfate is likely to be distributed throughout cells and tissues due to its surfactant properties. It may interact with transporters or binding proteins involved in the transport of hydrocarbons .
准备方法
Synthetic Routes and Reaction Conditions: Sodium tridecyl sulfate is typically synthesized through a sulfation reaction involving tridecanol and sulfur trioxide. The reaction is carried out in a continuous reactor, such as a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form sodium tridecyl sulfate .
Industrial Production Methods: The industrial production of sodium tridecyl sulfate involves the following steps:
Sulfation: Tridecanol is reacted with sulfur trioxide in a falling film reactor at temperatures between 30°C and 60°C.
Neutralization: The resulting pyrosulfuric acid is neutralized with sodium hydroxide to produce sodium tridecyl sulfate.
Purification: The product is purified to remove any impurities and ensure a high level of active surfactant
化学反应分析
Types of Reactions: Sodium tridecyl sulfate primarily undergoes hydrolysis and reduction reactions. It is stable in alkaline and weak acidic conditions but hydrolyzes in strong acidic environments, reverting to tridecanol .
Common Reagents and Conditions:
Hydrolysis: Strong acids such as hydrochloric acid can hydrolyze sodium tridecyl sulfate back to tridecanol.
Reduction: Reducing agents like sodium borohydride can reduce the sulfate group to a hydroxyl group
Major Products:
Hydrolysis: Tridecanol and sulfuric acid.
Reduction: Tridecanol and sodium sulfate
相似化合物的比较
Sodium dodecyl sulfate: Another anionic surfactant with similar properties but slightly shorter alkyl chain length.
Sodium tetradecyl sulfate: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications
Uniqueness: Sodium tridecyl sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong emulsifying and foaming capabilities .
属性
CAS 编号 |
3026-63-9 |
|---|---|
分子式 |
C13H28NaO4S |
分子量 |
303.42 g/mol |
IUPAC 名称 |
sodium;tridecyl sulfate |
InChI |
InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16); |
InChI 键 |
CBGMBOQZSXAHPD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
手性 SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
68130-43-8 3026-63-9 |
Pictograms |
Irritant |
同义词 |
1-tridecanol,hydrogensulfate,sodiumsalt; TRIDECYL SODIUM SULFATE; Sodium n-tridecyl sulfate; SODIUM N-TRIDECYL SULPHATE; SODIUM TRIDECYL ETHER SULFATE; SODIUM TRIDECYL SULFATE; n-Tridecyl sulfatesodium salt; n-Tridecyl sulphate sodium salt |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
